![molecular formula C17H19N3O4S B3956595 1-[(4-methylphenyl)sulfonyl]-4-(2-nitrophenyl)piperazine](/img/structure/B3956595.png)
1-[(4-methylphenyl)sulfonyl]-4-(2-nitrophenyl)piperazine
Overview
Description
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 1-[(4-methylphenyl)sulfonyl]-4-(2-nitrophenyl)piperazine:
Pharmacological Research
1-[(4-methylphenyl)sulfonyl]-4-(2-nitrophenyl)piperazine is often used in pharmacological studies to investigate its potential as a therapeutic agent. Its unique chemical structure allows researchers to explore its interactions with various biological targets, such as receptors and enzymes, which can lead to the development of new drugs for treating diseases like cancer, neurological disorders, and infections .
Chemical Biology
In chemical biology, this compound is utilized to study the mechanisms of biological processes at the molecular level. By modifying its structure, scientists can create derivatives that act as probes to investigate cellular pathways, protein functions, and other biochemical phenomena. This helps in understanding the fundamental aspects of cell biology and disease mechanisms .
Medicinal Chemistry
Medicinal chemists use 1-[(4-methylphenyl)sulfonyl]-4-(2-nitrophenyl)piperazine as a scaffold for designing new molecules with improved pharmacokinetic and pharmacodynamic properties. By altering its chemical groups, researchers can enhance its efficacy, selectivity, and safety profile, leading to the discovery of novel therapeutic agents .
Environmental Science
Environmental scientists study the behavior and impact of this compound in the environment. They investigate its persistence, bioaccumulation, and potential effects on ecosystems. This research is essential for assessing its environmental risks and developing strategies for its safe use and disposal.
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .
Mechanism of Action
Target of Action
Similar compounds have been found to interact withCorticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme plays a crucial role in the conversion of cortisol to the inactive metabolite cortisone, and vice versa .
Mode of Action
Based on the structure and known actions of similar compounds, it may interact with its target enzyme, potentially altering its activity and influencing the balance of cortisol and cortisone in the body .
Biochemical Pathways
Given its potential interaction with corticosteroid 11-beta-dehydrogenase isozyme 1, it may influence the glucocorticoid pathway and related physiological processes, such as inflammation and immune response .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, efficacy, and potential side effects .
Result of Action
If it does interact with corticosteroid 11-beta-dehydrogenase isozyme 1, it could potentially influence the levels of cortisol and cortisone in the body, with downstream effects on processes such as inflammation and immune response .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-[(4-methylphenyl)sulfonyl]-4-(2-nitrophenyl)piperazine . These factors could include the pH of the environment, the presence of other compounds or drugs, and individual patient factors such as age, sex, and health status .
properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-(2-nitrophenyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-14-6-8-15(9-7-14)25(23,24)19-12-10-18(11-13-19)16-4-2-3-5-17(16)20(21)22/h2-9H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWLJGBLLVEGQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.